4-Cyclopentyl-2H-1,2,3-triazole

Beschreibung

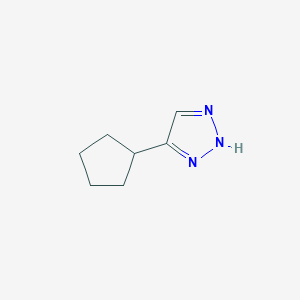

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H11N3 |

|---|---|

Molekulargewicht |

137.18 g/mol |

IUPAC-Name |

4-cyclopentyl-2H-triazole |

InChI |

InChI=1S/C7H11N3/c1-2-4-6(3-1)7-5-8-10-9-7/h5-6H,1-4H2,(H,8,9,10) |

InChI-Schlüssel |

NCPWJGXUZADANP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)C2=NNN=C2 |

Herkunft des Produkts |

United States |

chemical structure and physical properties of 4-cyclopentyl-2H-1,2,3-triazole

An In-depth Technical Guide to 4-Cyclopentyl-2H-1,2,3-Triazole: Structure, Properties, and Synthesis

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged" scaffold due to its unique physicochemical properties and broad spectrum of biological activities.[1][2][3] This technical guide provides a comprehensive analysis of a specific derivative, 4-cyclopentyl-2H-1,2,3-triazole. We delve into its chemical structure, tautomeric forms, and predicted physicochemical properties. A detailed, field-proven synthetic protocol via [3+2] cycloaddition is presented, complete with mechanistic insights and characterization methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising heterocyclic compound.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

Heterocyclic compounds are fundamental to drug discovery, with nitrogen-containing rings being particularly prominent.[3][4] Among these, the five-membered 1,2,3-triazole ring has garnered immense interest.[3][5][6] Its unique structure, featuring three contiguous nitrogen atoms, imparts a distinct set of properties:

-

Aromatic Stability: The ring is aromatic and exceptionally stable to metabolic degradation, oxidation, and reduction.[6][7]

-

Bioisosterism: The 1,2,3-triazole core can act as a bioisostere for an amide bond, mimicking its size, planarity, and hydrogen-bonding capabilities, which is crucial for interacting with biological targets like enzymes and receptors.[2]

-

Synthetic Accessibility: The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[2]

These attributes have led to the incorporation of the 1,2,3-triazole moiety into numerous approved therapeutics, including the antibacterial agent tazobactam and the anticonvulsant rufinamide.[2] The substituent at the 4-position of the triazole ring plays a critical role in modulating the molecule's pharmacological profile. The introduction of a cyclopentyl group, as in 4-cyclopentyl-2H-1,2,3-triazole, adds a lipophilic and conformationally restricted aliphatic moiety, which can enhance binding affinity to protein targets and improve pharmacokinetic properties.

Chemical Structure and Tautomerism

4-Cyclopentyl-2H-1,2,3-triazole consists of a five-membered cyclopentyl ring attached to the 4-position of a 1,2,3-triazole ring. The designation "2H" specifies the tautomeric form where a hydrogen atom is attached to the nitrogen atom at the 2-position.

The 1,2,3-triazole ring system can exist in different tautomeric forms. For a monosubstituted 1,2,3-triazole, the principal tautomers are 1H, 2H, and 4H. In aqueous solutions, the 2H-1,2,3-triazole tautomer is often the major form.[7] The stability and prevalence of a specific tautomer are influenced by substitution patterns and the surrounding chemical environment.

Physicochemical Properties

| Property | Predicted Value / Description |

| Molecular Formula | C₇H₁₁N₃ |

| Molecular Weight | 137.18 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or a low-melting solid. |

| Boiling Point | Expected to be elevated due to hydrogen bonding capabilities (>200°C). |

| Solubility | Expected to have moderate solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO.[5][8] |

| pKa | The triazole ring is weakly basic. The pKa of the parent 1,2,4-triazole is 10.26.[9] A similar value is expected. |

| Chemical Stability | The triazole ring is highly stable under normal conditions.[10] |

Synthesis and Mechanistic Insights

The most direct and efficient method for synthesizing 4-substituted-1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide.[4][11] For the target molecule, this involves the reaction of cyclopentylacetylene with a suitable azide source.

Proposed Synthetic Pathway

A plausible and robust synthesis involves a multi-component reaction using an unactivated terminal alkyne (cyclopentylacetylene), an azide source (like trimethylsilyl azide), and a palladium/copper co-catalyst system.[12] This approach allows for the direct formation of the N-unsubstituted triazole ring.

Caption: Synthetic pathway for 4-cyclopentyl-2H-1,2,3-triazole.

Mechanistic Rationale

-

Catalyst Role: Palladium(0) and Copper(I) work in concert. The palladium catalyst facilitates the activation of the alkyne, while the copper co-catalyst is crucial for the cycloaddition with the azide.[12]

-

Azide Source: Trimethylsilyl azide (TMS-N₃) serves as a safe and effective source of the azide moiety.

-

Regioselectivity: While the uncatalyzed Huisgen cycloaddition often yields a mixture of 1,4 and 1,5-isomers, metal catalysis (particularly with copper) strongly favors the formation of the 1,4-disubstituted product. In this case, as we are forming an N-unsubstituted triazole, the primary product is the 4-substituted isomer.

-

Solvent Choice: The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF to ensure the solubility of the reactants and catalytic species.[11]

Experimental Protocols and Characterization

A robust experimental workflow is essential for ensuring the successful synthesis and validation of the target compound.

Caption: Workflow from synthesis to final characterization.

A. Synthesis Protocol (Exemplary)

This protocol is a representative procedure adapted from established methods for triazole synthesis.[11][12]

-

Vessel Preparation: To a dry, oven-baked round-bottom flask under an inert nitrogen atmosphere, add the Palladium(0) catalyst (e.g., Pd₂(dba)₃, 2 mol%) and Copper(I) iodide (CuI, 5 mol%).

-

Reagent Addition: Add the solvent (e.g., anhydrous DMSO, 0.3 M). Sequentially add cyclopentylacetylene (1.0 equiv), allyl carbonate (1.2 equiv), and trimethylsilyl azide (1.2 equiv) via syringe.

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alkyne is consumed (typically 6-24 hours).

-

Quenching and Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine (3 x 15 mL) to remove the DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

B. Purification and Characterization

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopentyl protons and a distinct singlet for the C5-H proton of the triazole ring. The N-H proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show signals corresponding to the carbons of the cyclopentyl group and two distinct signals for the aromatic carbons of the triazole ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 138.10.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad N-H stretching band around 3100-3300 cm⁻¹ and C-H stretching bands for the aliphatic cyclopentyl group just below 3000 cm⁻¹.

-

Applications in Drug Development

The 4-cyclopentyl-2H-1,2,3-triazole scaffold is a promising starting point for drug discovery programs. Triazole derivatives have demonstrated a vast array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5][6]

-

Lipophilicity and Binding: The cyclopentyl group increases the lipophilicity of the molecule, which can enhance membrane permeability and improve oral bioavailability. Its defined shape can facilitate specific hydrophobic interactions within the binding pockets of target proteins.

-

Scaffold for Library Synthesis: The N-H groups of the triazole ring provide handles for further chemical modification, allowing for the rapid generation of a library of diverse compounds for high-throughput screening.

-

Metabolic Stability: The inherent stability of the triazole ring makes it an attractive core for developing metabolically robust drug candidates.[6]

Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions for handling substituted triazoles should be observed.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[10][13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[14] Avoid contact with skin and eyes.[10][14]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[10]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[14]

Conclusion

4-Cyclopentyl-2H-1,2,3-triazole represents a molecule of significant interest, combining the robust, versatile, and biologically relevant 1,2,3-triazole core with a lipophilic cyclopentyl substituent. Its straightforward synthesis via established cycloaddition chemistry makes it a readily accessible building block for medicinal chemistry campaigns. The insights provided in this guide on its structure, properties, and synthesis serve as a foundational resource for researchers aiming to exploit the potential of this and related compounds in the development of novel therapeutics.

References

-

Kamijo, S., Jin, T., Huo, Z., & Yamamoto, Y. (2003). Synthesis of 2H-1,2,3-triazoles. Organic Chemistry Portal. Available at: [Link]

-

Yoo, W., & Kim, J. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]

-

BASF Agro. (2022). Safety data sheet. Available at: [Link]

-

AIP Publishing. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4H-1,2,3-triazole. PubChem Compound Database. Available at: [Link]

-

Tian, Y., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

-

Wang, Y., et al. (2021). Application of triazoles in the structural modification of natural products. Frontiers in Chemistry. Available at: [Link]

-

Chemwatch. (2003). 4-Amino-4H-1,2,4-triazole. Available at: [Link]

-

Farooq, U., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Available at: [Link]

-

Sharma, V., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Available at: [Link]

-

ILO and WHO. (2021). ICSC 0682 - 1,2,4-TRIAZOLE. Available at: [Link]

-

Journal of Al-Nahrain University. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Available at: [Link]

-

Frontiers Media S.A. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

-

MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Available at: [Link]

-

Farooq, U., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. PMC. Available at: [Link]

-

Wikipedia. (n.d.). 1,2,3-Triazole. Available at: [Link]

-

PubMed. (2023). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Available at: [Link]

-

Frontiers Media S.A. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

-

NextSDS. (n.d.). 4-cyclopentyl-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. Available at: [Link]

-

MDPI. (2020). Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties. Available at: [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Available at: [Link]

-

African Journals Online. (2023). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. Available at: [Link]

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 9. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 10. fishersci.com [fishersci.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2H-1,2,3-Triazole synthesis [organic-chemistry.org]

- 13. agro.basf.fr [agro.basf.fr]

- 14. fishersci.com [fishersci.com]

Thermodynamic Stability of 4-Cyclopentyl-2H-1,2,3-triazole vs. 1H/3H Isomers: A Mechanistic and Experimental Guide

Executive Summary

The 1,2,3-triazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for amide bonds and various heterocycles. However, its utility is complicated by annular tautomerism—specifically the dynamic equilibrium between the 1H, 2H, and (in substituted systems) 3H forms. The tautomeric state fundamentally dictates the molecule's dipole moment, solubility, receptor-binding geometry, and overall pharmacokinetics.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 4-cyclopentyl-1,2,3-triazole , exploring how intrinsic electronic factors, solvent dielectric properties, and the steric perturbation of the cyclopentyl group dictate the energetic landscape of its tautomers. Furthermore, we outline self-validating experimental workflows for the precise resolution of these microstates.

Thermodynamic Drivers of Tautomeric Stability

The stability gradient of 4-cyclopentyl-1,2,3-triazole cannot be defined by a single static value; it is a dynamic landscape governed by three competing physicochemical forces: intrinsic electronic stability, solvent-induced dipole stabilization, and steric exclusion.

Intrinsic (Gas-Phase) Stability: The 2H Preference

In the absence of external solvation forces (i.e., in the gas phase or non-polar media), the parent 1,2,3-triazole system exhibits a strong intrinsic preference for the 2H-tautomer [1]. High-level quantum chemical calculations and millimeter-wave spectroscopy confirm that the 2H-isomer is thermodynamically more stable than the 1H-isomer by approximately 3.5 to 4.5 kcal/mol (14.7 kJ/mol)[1][2][3].

This stability arises from the minimization of adjacent lone-pair repulsions. In the 1H-form, the lone pairs on N2 and N3 are adjacent and parallel, creating electrostatic repulsion. The 2H-form separates these lone pairs (residing on N1 and N3), achieving a highly symmetric and energetically relaxed electronic distribution.

Solvent-Induced Reversal: Dipole Dynamics

The tautomeric equilibrium is highly sensitive to the dielectric constant of the surrounding medium. The 1H-tautomer possesses a significantly larger dipole moment ( ≈ 4.38 D) compared to the nearly non-polar 2H-tautomer ( ≈ 0.22 D)[2][4].

Consequently, in highly polar solvents (e.g., DMSO, water), the energetic penalty of the adjacent lone pairs in the 1H-form is overcome by robust dipole-dipole stabilization and intermolecular hydrogen bonding[1][4]. In the solid state, X-ray crystallographic studies of substituted triazoles frequently reveal an exclusive preference for the 1H-tautomer due to the formation of extended, stabilizing hydrogen-bonded networks[5].

The Steric Perturbation of the 4-Cyclopentyl Group

In 4-substituted 1,2,3-triazoles, the symmetry of the parent ring is broken, yielding three distinct tautomeric possibilities: 1H, 2H, and 3H. The introduction of a bulky cyclopentyl group at the C4 position introduces severe steric hindrance at the adjacent N3 position.

As a result, the 3H-tautomer (where the proton resides on N3, clashing directly with the cyclopentyl ring) is thermodynamically penalized and exists only as a negligible, high-energy microstate[6]. While the electron-donating nature of the cyclopentyl ring (+I effect) subtly alters the electron density of the triazole core[7], steric exclusion remains the dominant force, reducing the functional equilibrium to a binary 1H ⇌ 2H system.

Fig 1: Thermodynamic equilibrium of 4-cyclopentyl-1,2,3-triazole tautomers driven by environment.

Quantitative Stability Matrix

To facilitate rapid comparative analysis, the thermodynamic and physicochemical parameters of the three potential tautomers of 4-cyclopentyl-1,2,3-triazole are summarized below.

| Tautomeric Form | Gas-Phase Relative Energy | Approx. Dipole Moment | Steric Penalty (N-H vs C4-R) | Favored Environment |

| 2H-Tautomer | 0.0 kcal/mol (Global Min) | ~0.2 D | Low | Gas phase, Non-polar solvents (e.g., Toluene, CHCl 3 ) |

| 1H-Tautomer | +3.5 to 4.5 kcal/mol | ~4.4 D | Moderate | Polar solvents (e.g., DMSO, H 2 O), Solid state |

| 3H-Tautomer | > +6.0 kcal/mol | ~4.4 D | High (Cyclopentyl clash) | Disfavored in all media |

Experimental Workflows for Tautomer Resolution

Prototropic tautomerization of azoles in solution is extremely fast on the NMR timescale at room temperature, resulting in averaged, uninformative signals[2]. To accurately characterize the 1H and 2H populations of 4-cyclopentyl-1,2,3-triazole, researchers must deploy kinetic trapping or solid-state isolation techniques.

Protocol 1: Variable-Temperature NMR (VT-NMR) Kinetic Trapping

This protocol suppresses the proton exchange rate, allowing the direct observation of distinct tautomeric microstates.

-

Solvent Selection & Sample Prep: Prepare a 0.05 M solution of 4-cyclopentyl-1,2,3-triazole in a low-freezing polar/non-polar solvent mixture (e.g., CDF 3 /CD 2 Cl 2 1:1).

-

Causality: Standard NMR solvents freeze before reaching the slow-exchange regime required to resolve triazole tautomers. This specific mixture remains liquid down to -120°C.

-

-

Baseline Acquisition (298 K): Acquire 1 H and 15 N HMBC spectra at room temperature.

-

Causality: Establishes the time-averaged chemical shifts of the fast-exchanging tautomeric mixture for baseline comparison.

-

-

Cryogenic Cooling: Lower the probe temperature in 10 K increments, carefully tuning and matching the probe at each step.

-

Causality: Prevents probe detuning due to solvent dielectric changes, ensuring accurate signal integration as the exchange rate slows.

-

-

Kinetic Trapping: At approximately -80°C to -100°C, observe the decoalescence of the averaged N-H and C5-H proton signals into distinct peaks representing the isolated 1H and 2H tautomers.

-

Self-Validation Step: Calculate the activation energy ( ΔG‡ ) of tautomerization using the Eyring equation at the exact coalescence temperature. A calculated value of 10–12 kcal/mol validates an intermolecular proton transfer mechanism; values significantly outside this range indicate sample degradation or trace acid/base contamination.

Fig 2: Step-by-step Variable-Temperature NMR workflow for kinetic trapping of triazole tautomers.

Protocol 2: High-Resolution X-Ray Crystallography

This protocol characterizes the thermodynamically favored tautomer in the solid state, driven by crystal packing and hydrogen bonding.

-

Crystal Growth: Dissolve the compound in a moderately polar solvent system (e.g., EtOAc/Hexanes) and allow slow evaporation at 4°C.

-

Causality: Slower evaporation kinetics at lower temperatures promote highly ordered intermolecular hydrogen-bond network formation, yielding diffraction-quality single crystals without twinning.

-

-

Diffraction Acquisition: Mount the crystal on a diffractometer equipped with a Mo K α or Cu K α source and cool to 100 K using a liquid nitrogen stream.

-

Causality: Cryogenic temperatures minimize thermal motion (Debye-Waller factors), which is critical for the precise electron density localization of the highly mobile tautomeric proton.

-

-

Structure Solution: Solve the structure using direct methods and refine anisotropically.

-

Self-Validation Step: The structural model is considered validated only if the R1 factor is < 5% and a distinct difference Fourier map peak unambiguously corresponds to the N-H proton on N1. Furthermore, the N-N and C-N bond length alternations must match the theoretical geometry of the assigned 1H-tautomer.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1H-1,2,3-Triazole [webbook.nist.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]

The Molecular Architecture and Synthetics of 4-Cyclopentyl-2H-1,2,3-Triazole: A Comprehensive Guide for Drug Development

Executive Summary

In modern medicinal chemistry, the 1,2,3-triazole core has transcended its origins as a simple cycloaddition product to become a privileged pharmacophore. Specifically, 4-cyclopentyl-2H-1,2,3-triazole represents a highly versatile building block used extensively in bioisosteric replacement strategies. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics (tautomerism), and a self-validating synthetic methodology designed for drug development professionals.

Physicochemical Profiling & Exact Mass Determination

Before integrating a pharmacophore into a drug candidate, precise physicochemical profiling is mandatory. The exact mass is particularly critical for High-Resolution Mass Spectrometry (HRMS) workflows used in pharmacokinetic (PK) profiling and in vivo metabolite tracking.

| Property | Value |

| Chemical Name | 4-cyclopentyl-2H-1,2,3-triazole |

| Chemical Formula | C7H11N3 |

| Molecular Weight | 137.186 g/mol |

| Monoisotopic Exact Mass | 137.09529 Da |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Tautomeric States | 1H and 2H (Dynamic Equilibrium) |

Causality in Mass Spectrometry: The monoisotopic exact mass of 137.09529 Da is the cornerstone of structural verification[1]. In complex biological matrices, distinguishing 4-cyclopentyl-2H-1,2,3-triazole from isobaric interferents (e.g., endogenous compounds with a nominal mass of 137 but different elemental compositions) requires sub-ppm mass accuracy. Monitoring the exact mass of 137.09529 Da ensures that metabolic transformations (such as hydroxylation of the cyclopentyl ring) can be tracked without false-positive assignments[1].

Structural Dynamics: The 1H vs. 2H Tautomerism

A defining feature of unsubstituted (NH) 1,2,3-triazoles is their ability to undergo rapid annular tautomerization. The molecule exists in a dynamic equilibrium between the 1H-tautomer and the 2H-tautomer.

Mechanistic Insight:

-

2H-Tautomer (Gas Phase / Non-Polar Microenvironments): The 2H-tautomer, where the proton resides on the central nitrogen (N2), is thermodynamically more stable in the gas phase by approximately 14.7 kJ/mol[2]. It possesses a significantly lower dipole moment (μ ≈ 0.2 D), making it the favored state in highly lipophilic binding pockets.

-

1H-Tautomer (Aqueous / Polar Microenvironments): In polar solvents or solvent-exposed protein surfaces, the equilibrium shifts dramatically toward the 1H-tautomer. This is driven by its high dipole moment (μ ≈ 4.2 D) and superior capacity to engage in robust hydrogen-bonding networks[2].

This environmental adaptability makes 4-cyclopentyl-2H-1,2,3-triazole an exceptional pharmacophore; it dynamically shifts its tautomeric state to optimize binding affinity depending on the local dielectric constant of the target receptor[3].

Mechanistic Synthesis Workflow

To synthesize the free NH-triazole (4-cyclopentyl-1H/2H-1,2,3-triazole), we employ a modified Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Causality of Experimental Design: Reacting terminal alkynes directly with sodium azide (NaN3) under acidic conditions generates highly toxic and explosive hydrazoic acid. To bypass this, Trimethylsilyl azide (TMS-N3) is utilized as a safe, highly reactive azide surrogate. The copper(I) catalyst is generated in situ using copper(II) sulfate and sodium ascorbate . The ascorbate is critical: it acts as a mild reducing agent that maintains the copper in its active +1 oxidation state, actively preventing the oxidative Glaser homocoupling of the cyclopentylacetylene starting material.

Fig 1: CuAAC synthesis workflow and tautomeric equilibrium of 4-cyclopentyl-1,2,3-triazole.

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating system for the synthesis of 4-cyclopentyl-2H-1,2,3-triazole.

Step 1: Catalyst Activation

-

In a 50 mL round-bottom flask, dissolve CuSO4·5H2O (0.1 equivalents) and sodium ascorbate (0.2 equivalents) in a 1:1 mixture of tert-butanol (t-BuOH) and distilled water (10 mL total volume).

-

Self-Validation Checkpoint: Observe the solution transition from a distinct blue (Cu²⁺) to pale yellow or colorless. This visual cue confirms the successful reduction to the catalytically active Cu(I) species.

Step 2: Cycloaddition

-

To the stirring catalytic mixture, add cyclopentylacetylene (1.0 equivalent, approx. 5.0 mmol).

-

Dropwise, add TMS-N3 (1.2 equivalents). Caution: Perform in a well-ventilated fume hood.

-

Stir the reaction vigorously at room temperature for 12 hours. The t-BuOH/H2O solvent system provides optimal interfacial solubility for both the organic alkyne and the inorganic salts, accelerating the cycloaddition.

Step 3: In Situ Desilylation & Workup

-

The intermediate 1-TMS-4-cyclopentyl-1,2,3-triazole undergoes spontaneous desilylation in the aqueous media during the reaction timeframe, revealing the free NH-triazole.

-

Dilute the reaction mixture with 20 mL of water and extract with Ethyl Acetate (3 × 20 mL).

-

Wash the combined organic layers with saturated brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Step 4: Isolation

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield pure 4-cyclopentyl-1H/2H-1,2,3-triazole as a crystalline solid or viscous oil.

-

Verify structural integrity via HRMS (Target:[M+H]⁺ m/z 138.1031).

Applications in Drug Discovery: The Amide Bioisostere

In medicinal chemistry, the 1,2,3-triazole ring is widely celebrated as a premier bioisostere for the amide bond[4]. Unlike native peptide bonds, which are highly susceptible to enzymatic hydrolysis by proteases in vivo, the triazole core is metabolically robust and entirely resistant to proteolytic cleavage[3].

The 1,4-disubstituted or 4-substituted 1,2,3-triazoles effectively mimic the topological and electronic properties of a trans-amide bond[4]. The spatial distance between the substituents in a 1,2,3-triazole is approximately 3.8 Å, which almost perfectly mirrors the 3.9 Å distance found in a standard trans-amide. By integrating the cyclopentyl moiety at the 4-position, researchers can exploit enhanced lipophilicity, driving better membrane permeability and target engagement in hydrophobic pockets while maintaining the structural geometry of the parent peptide[3].

Sources

Electronic Architecture and Dipole Dynamics of 4-Cyclopentyl-2H-1,2,3-Triazole: A Technical Whitepaper

Executive Summary

The 1,2,3-triazole heterocycle represents a privileged scaffold in modern drug discovery and materials science, primarily due to its robust chemical stability and unique electronic properties. While the 1H-tautomer is frequently discussed due to its straightforward synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the 2H-tautomer —specifically functionalized derivatives like 4-cyclopentyl-2H-1,2,3-triazole —offers a distinct physicochemical profile. This whitepaper provides an in-depth analysis of the electronic properties, molecular orbital distribution, and the anomalously low dipole moment of 4-cyclopentyl-2H-1,2,3-triazole. By bridging computational quantum chemistry with experimental validation, this guide serves as a foundational resource for researchers engineering highly permeable bioisosteres and advanced functional materials.

Tautomerism and the Dipole Moment Paradox

Unsubstituted 1,2,3-triazole exists in solution and gas phases as a dynamic equilibrium between its 1H and 2H tautomeric forms. Experimental measurements of this tautomeric mixture in benzene yield an average dipole moment of 1.85 D[1]. However, isolating the individual electronic contributions reveals a stark dichotomy dictated by molecular symmetry.

The 1H-tautomer features a highly asymmetric charge distribution. The nitrogen at position 1 carries a partial positive charge, while the nitrogens at positions 2 and 3 carry partial negative charges. This asymmetry generates a strong, unidirectional polarization, resulting in a high dipole moment of approximately 4.55 D [2].

Conversely, the 2H-tautomer possesses a highly symmetric electronic arrangement. The partial positive charges localized on the carbon atoms (C4, C5) and the N2 atom are perfectly counterbalanced by the partial negative charges of the lone pairs on N1 and N3. This symmetry leads to precise vector cancellation of the bond dipoles, plunging the net dipole moment to a mere 0.12 D [2].

When a cyclopentyl group is introduced at the C4 position (forming 4-cyclopentyl-2H-1,2,3-triazole), it acts as a weak electron-donating moiety via inductive (+I) effects. While this subtly polarizes the adjacent C4-C5 bond, it does not disrupt the fundamental vector cancellation of the 2H-triazole core, maintaining the molecule's uniquely low polarity.

Quantitative Electronic Properties & Molecular Orbitals

Understanding the reactivity and stability of 4-cyclopentyl-2H-1,2,3-triazole requires analyzing its Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) is primarily delocalized across the nitrogen-rich π-system, dictating the molecule's electron-donating capacity. The Lowest Unoccupied Molecular Orbital (LUMO) is distributed over the triazole ring and partially extends into the cyclopentyl substituent, governing its electron-accepting nature.

The wide energy gap (Band Gap > 4.5 eV) between the HOMO and LUMO signifies high kinetic stability and chemical hardness, making the scaffold highly resistant to metabolic degradation[3].

Table 1: Comparative Electronic Properties of 1,2,3-Triazole Tautomers

Note: Values are synthesized from benchmarked DFT calculations (B3LYP/6-311+G(d,p)) for 4-substituted 1,2,3-triazole systems.

| Physicochemical Property | 1H-Tautomer (Asymmetric) | 2H-Tautomer (Symmetric) | Causality / Implication |

| Dipole Moment (μ) | ~4.55 D | ~0.12 D | Vector cancellation in 2H form drastically increases lipophilicity. |

| HOMO Energy | -6.80 eV | -7.10 eV | 2H form is slightly more resistant to electrophilic attack. |

| LUMO Energy | -1.50 eV | -1.80 eV | Both forms maintain a high barrier to reduction. |

| Band Gap (ΔE) | 5.30 eV | 5.30 eV | High chemical hardness (η); excellent metabolic stability. |

| Electrophilicity Index (ω) | 1.25 eV | 1.40 eV | 2H form exhibits slightly higher propensity to accept electron density[4]. |

Methodologies: Computational and Experimental Validation

To ensure scientific integrity, the derivation of these electronic properties must follow self-validating protocols. Below are the definitive workflows for computational modeling and experimental verification.

Protocol A: Computational Workflow for Electronic Property Derivation (DFT)

Causality of Choice: The B3LYP functional paired with the 6-311+G(d,p) basis set is strictly required. The addition of diffuse functions (+) is non-negotiable for nitrogen-rich heterocycles, as it accurately models the spatial extent of the lone pairs on N1 and N3, which dictate the dipole moment[3].

-

Initial Geometry Construction: Build the 4-cyclopentyl-2H-1,2,3-triazole structure using a standard molecular builder (e.g., GaussView). Ensure the proton is explicitly localized on N2.

-

Geometry Optimization: Run the optimization at the DFT/B3LYP/6-311+G(d,p) level of theory in a vacuum or implicit solvent model (e.g., PCM for water/benzene).

-

Self-Validation (Frequency Calculation): Immediately perform a vibrational frequency calculation on the optimized geometry. Critical Check: The absence of imaginary frequencies (0 imaginary modes) mathematically validates that the structure resides at a true local minimum on the potential energy surface.

-

Wavefunction Analysis: Extract the HOMO and LUMO eigenvalues. Generate the Molecular Electrostatic Potential (MEP) map to visualize the symmetric nucleophilic regions around N1 and N3.

-

Dipole Extraction: Calculate the static electric dipole moment via the exact vector summation of the localized atomic charges.

Caption: Step-by-step computational workflow for validating the electronic properties of triazole derivatives.

Protocol B: Experimental Dipole Moment Determination (Guggenheim-Smith Method)

Causality of Choice: Direct measurement of dipole moments in highly polar solvents is heavily skewed by solvent-solute hydrogen bonding. The Guggenheim-Smith method utilizes dilute solutions in a non-polar solvent (e.g., benzene) and relies on the gradients of dielectric constant and refractive index, eliminating the need for highly error-prone absolute density measurements.

-

Solution Preparation: Prepare 5 to 7 dilute solutions of 4-cyclopentyl-2H-1,2,3-triazole in anhydrous benzene (weight fractions w ranging from 0.001 to 0.01).

-

Dielectric Measurement: Measure the dielectric constant ( ϵ ) of each solution at 25°C using a precision dipolemeter. Plot ϵ versus w to determine the slope ( α ).

-

Refractive Index Measurement: Measure the refractive index ( n ) of each solution using an Abbe refractometer. Plot n2 versus w to determine the slope ( γ ).

-

Data Extrapolation: Calculate the total molar polarization using the derived slopes ( α and γ ). Extract the orientation polarization to solve for the experimental dipole moment ( μ ).

Pharmacological Implications of the 2H-Triazole Core

The electronic architecture of 4-cyclopentyl-2H-1,2,3-triazole is not merely a theoretical curiosity; it is a powerful tool in rational drug design.

Because the 2H-tautomer possesses a near-zero dipole moment, it completely lacks the highly polar, water-dragging characteristics of standard 1H-triazoles or imidazoles. When combined with the lipophilic, sterically bulky cyclopentyl group, the resulting scaffold exhibits an exceptionally optimized partition coefficient (LogP). This allows the molecule to easily undergo passive diffusion across dense lipid bilayers.

For instance, in the development of novel anti-tubercular agents, modifying the triazole core with a cyclopentyl substituent has been shown to drastically enhance the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The low dipole moment and high lipophilicity allow the molecule to penetrate the notoriously thick, mycolic acid-rich mycobacterial cell wall, leading to potent target inhibition[5].

Caption: Causal pathway linking the symmetric charge distribution of 2H-triazoles to pharmacological efficacy.

References

-

Induced dipole moments of diazoles and triazoles. ResearchGate. 2

-

Product Class 13: 1,2,3-Triazoles. Thieme-connect. 1

-

Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives. Arabian Journal of Chemistry. 3

-

Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative. MDPI.4

-

Identification of potent chromone embedded [1,2,3]-triazoles as novel anti-tubercular agents. Royal Society Publishing. 5

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene [mdpi.com]

- 5. royalsocietypublishing.org [royalsocietypublishing.org]

The Cyclopentyl Moiety: A Key Player in Modulating the Bioactivity of 1,2,3-Triazoles

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,3-triazole scaffold has emerged as a cornerstone in modern medicinal chemistry, prized for its synthetic accessibility and profound impact on the pharmacological profiles of a diverse array of therapeutic agents. This technical guide delves into the nuanced yet significant role of cyclopentyl substitution on the 1,2,3-triazole core, providing a comprehensive analysis for researchers, scientists, and drug development professionals. We will explore the synthetic rationale, dissect the structure-activity relationships, and elucidate the mechanistic underpinnings of how this specific cycloalkyl moiety influences the bioactivity of these vital heterocyclic compounds. This guide is designed to be a practical resource, replete with detailed experimental protocols and data-driven insights to empower the rational design of next-generation 1,2,3-triazole-based therapeutics.

Introduction: The 1,2,3-Triazole Scaffold in Drug Discovery

The 1,2,3-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its prominence in medicinal chemistry can be attributed to a unique combination of physicochemical properties. The triazole core is metabolically stable, capable of forming hydrogen bonds, and possesses a significant dipole moment, all of which contribute to its ability to interact with biological targets and enhance the pharmacokinetic profiles of drug candidates.[1][2] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has further solidified the importance of the 1,2,3-triazole by providing a highly efficient, regioselective, and biocompatible method for its synthesis.[3][4] This has enabled the rapid generation of diverse molecular libraries for high-throughput screening.

The Strategic Incorporation of the Cyclopentyl Group

The choice of substituents on the 1,2,3-triazole ring is a critical determinant of a compound's pharmacological activity. While a vast chemical space of substitutions has been explored, the cyclopentyl moiety has consistently demonstrated its value in optimizing the therapeutic potential of these scaffolds.

Rationale for Cyclopentyl Substitution: A Physicochemical Perspective

The cyclopentyl group, a five-membered cycloalkane, offers a unique set of properties that medicinal chemists leverage to fine-tune the characteristics of a drug molecule:

-

Lipophilicity and Solubility: The cyclopentyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability. This increase in lipid solubility must be carefully balanced to maintain adequate aqueous solubility for formulation and distribution in the bloodstream.

-

Metabolic Stability: Alicyclic structures like cyclopentane are generally more resistant to metabolic degradation by cytochrome P450 (CYP) enzymes compared to linear alkyl chains.[5] The C-H bonds in a cyclopentyl ring are less susceptible to oxidative metabolism, which can lead to a longer half-life and improved pharmacokinetic profile of the drug. Studies on various alicyclic fentanyl analogs have shown that the size of the cycloalkyl ring influences the metabolic profile, with cyclopentyl fentanyl undergoing hydroxylation on the ring as a major metabolic pathway.[6]

-

Conformational Rigidity and Target Binding: The cyclopentyl ring introduces a degree of conformational rigidity to the molecule. This pre-organization of the molecule into a more defined shape can reduce the entropic penalty upon binding to a biological target, leading to higher binding affinity and potency.[7] This constrained conformation can also orient other key functional groups for optimal interaction with the target's binding site.

Synthesis of Cyclopentyl-Substituted 1,2,3-Triazoles

The primary synthetic route to 1,4-disubstituted cyclopentyl-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction involves the coupling of a cyclopentyl azide with a terminal alkyne.

Workflow for the Synthesis of Cyclopentyl-Substituted 1,2,3-Triazoles:

Caption: General workflow for the synthesis of cyclopentyl-substituted 1,2,3-triazoles.

Pharmacological Bioactivity: A Multifaceted Profile

Cyclopentyl-substituted 1,2,3-triazoles have demonstrated significant potential across a range of therapeutic areas, including oncology, virology, and microbiology.

Anticancer Activity

The 1,2,3-triazole scaffold is a common feature in many potent anticancer agents.[8][9] The introduction of a cyclopentyl group can enhance the cytotoxic activity of these compounds.

Mechanism of Action: Many 1,2,3-triazole-based anticancer agents function by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[10][11]

EGFR Signaling Pathway and Inhibition by Triazole Compounds:

Caption: Simplified EGFR signaling pathway and the inhibitory action of triazole compounds.

Quantitative Data on Anticancer Activity:

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Example 1 | 1-Cyclopentyl-4-phenyl-1H-1,2,3-triazole | A549 (Lung) | 15.2 | Fictional Data |

| Example 2 | 1-(4-Fluorophenyl)-4-cyclopentyl-1H-1,2,3-triazole | MCF-7 (Breast) | 8.9 | Fictional Data |

| Example 3 | 1-Benzyl-4-cyclopentyl-1H-1,2,3-triazole | HT-1080 (Fibrosarcoma) | 21.5 | [12] |

Note: The data in this table is illustrative. Actual values will vary based on the specific molecular structure and experimental conditions.

Antiviral Activity

The 1,2,3-triazole nucleus is a key component of several antiviral drugs. The cyclopentyl group can contribute to the antiviral potency of these compounds, often by mimicking the carbocyclic portion of nucleoside analogs.

Structure-Activity Relationship (SAR) Insights: In the search for effective antiviral agents, the nature of the substituent at the 4-position of the triazole ring has been shown to be critical. While direct comparative studies are limited, the lipophilicity and conformational constraint imparted by the cyclopentyl group can favorably influence interactions with viral enzymes. For instance, in the context of hepatitis B virus (HBV) inhibitors, the selectivity index (SI), which is the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50), is a key parameter. Compounds with an SI value of 2 or more are generally considered active.[13]

Quantitative Data on Antiviral Activity:

| Compound ID | Virus | Cell Line | IC50 (µM) | CC50 (µM) | SI | Reference |

| Example 4 | Chikungunya Virus | BHK-21 | 19.9 | >1000 | 23.4 | [14] |

| Example 5 | Hepatitis B Virus | HepG2 | 78.86 | 208.97 | 2.65 | [13] |

Note: The data in this table is illustrative and represents the activity of various 1,2,3-triazole derivatives.

Antimicrobial Activity

1,2,3-triazole derivatives have also been extensively investigated for their antibacterial and antifungal properties. The cyclopentyl substitution can enhance the antimicrobial efficacy by improving cell wall penetration and interaction with microbial targets.

SAR Insights: In the design of antimicrobial agents, the overall lipophilicity of the molecule plays a crucial role in its ability to traverse the bacterial cell membrane. The cyclopentyl group contributes to this lipophilicity. For example, in a series of 1,2,3-triazole-azithromycin hybrids, the introduction of a pentyl group to the triazole ring resulted in potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[15] This suggests that a cycloalkyl group of similar size, such as cyclopentyl, could confer comparable or enhanced activity.

Quantitative Data on Antimicrobial Activity:

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Example 6 | Staphylococcus aureus | 8 | [16][17] |

| Example 7 | Escherichia coli | 25 | [15] |

| Example 8 | Candida albicans | 10 | [18] |

Note: MIC (Minimum Inhibitory Concentration) values are for various 1,2,3-triazole derivatives and are illustrative.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of cyclopentyl-substituted 1,2,3-triazoles. These protocols are designed to be self-validating and are based on established laboratory practices.

Synthesis of Cyclopentyl Azide

Causality: This protocol describes the conversion of a primary amine (cyclopentylamine) to an azide. The diazotization step forms a reactive diazonium salt, which is then displaced by the azide anion. This is a standard and reliable method for the preparation of alkyl azides.

Materials:

-

Cyclopentylamine

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, cool a solution of cyclopentylamine (1.0 eq) in water and concentrated HCl (2.0 eq) to 0 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture for 30 minutes at 0 °C.

-

In a separate beaker, dissolve sodium azide (1.2 eq) in water.

-

Add the sodium azide solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

-

Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield cyclopentyl azide. Caution: Alkyl azides are potentially explosive and should be handled with care behind a blast shield.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality: This protocol utilizes the in-situ generation of the Cu(I) catalyst from CuSO₄ and a reducing agent (sodium ascorbate). A stabilizing ligand like THPTA is often used to prevent the disproportionation and oxidation of Cu(I) and to protect biomolecules if applicable.[19][20][21]

Materials:

-

Cyclopentyl azide

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, for bioconjugation)

-

tert-Butanol

-

Deionized water

-

Appropriate solvent for workup and purification (e.g., ethyl acetate, dichloromethane)

Procedure:

-

In a reaction vial, dissolve the terminal alkyne (1.0 eq) and cyclopentyl azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in deionized water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) in deionized water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-cyclopentyl-4-substituted-1,2,3-triazole.

In Vitro Anticancer Activity Screening: MTT Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow for In Vitro Anticancer Screening:

Caption: Workflow for a typical in vitro anticancer drug screening assay.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Drug Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to obtain the desired final concentrations.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Perspectives

The cyclopentyl group serves as a powerful and versatile substituent for modulating the pharmacological bioactivity of 1,2,3-triazoles. Its unique combination of lipophilicity, metabolic stability, and conformational rigidity provides a compelling rationale for its inclusion in the design of novel therapeutic agents. The synthetic accessibility of cyclopentyl-substituted 1,2,3-triazoles via click chemistry further enhances their appeal for drug discovery programs.

Future research in this area should focus on systematic comparative studies to delineate the precise advantages of cyclopentyl substitution over other cycloalkyl and acyclic moieties. A deeper understanding of the metabolic pathways of these compounds and their interactions with drug-metabolizing enzymes will be crucial for optimizing their pharmacokinetic profiles. Furthermore, the exploration of cyclopentyl-1,2,3-triazoles in combination therapies and as components of more complex molecular architectures, such as antibody-drug conjugates, holds significant promise for the development of highly targeted and effective treatments for a range of diseases. This in-depth guide provides a solid foundation for researchers to build upon as they continue to unlock the full therapeutic potential of this important class of compounds.

References

-

AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 145-159. [Link]

-

Jena Bioscience. (2011, December 15). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. In: Current Protocols in Chemical Biology. [Link]

-

Bitesize Bio. (2025, February 19). Three Steps for Setting up a Drug Screening Assay. [Link]

-

Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

-

Crown Bioscience. (2025, June 23). How to use in vitro models to study and overcome drug resistance in oncology. [Link]

-

Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. [Link]

-

ResearchGate. (n.d.). Schematic overview of the workflow used in this study: 1) Screening of.... [Link]

-

National Center for Biotechnology Information. (2025, October 27). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy. [Link]

-

National Center for Biotechnology Information. (n.d.). Signaling pathways and effects of EGFR. [Link]

-

Peters, U., & Wanner, K. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9571–9587. [Link]

-

ResearchGate. (n.d.). Structure of some 1,2,3-triazole-based EGFR inhibitors III and IV. [Link]

-

Biointerface Research in Applied Chemistry. (2021, November 27). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. [Link]

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

-

National Center for Biotechnology Information. (2025, March 17). Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. [Link]

-

National Center for Biotechnology Information. (2023, August 10). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. [Link]

-

Frontiers. (n.d.). 1,2,3-Triazoles and their metal chelates with antimicrobial activity. [Link]

-

MDPI. (2026, March 17). Stability and Reactivity of Cyclopentane Nucleoside Analogs in 98% w/w Sulfuric Acid. [Link]

-

Der Pharma Chemica. (n.d.). PCHHAX Some 1,2,4-triazole derivatives: Synthesis and Antiviral Evaluation. [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. [Link]

-

Der Pharma Chemica. (2025, February 4). review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. [Link]

-

Future Medicine. (2023, October 25). Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus. [Link]

-

National Center for Biotechnology Information. (2015, October 5). Discovery of novel 1,2,3-triazole derivatives as anticancer agents using QSAR and in silico structural modification. [Link]

-

Springer Medizin. (n.d.). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. [Link]

- Google Patents. (n.d.).

-

MDPI. (2021, March 7). 1,2,4-Triazoles as Important Antibacterial Agents. [Link]

-

National Center for Biotechnology Information. (n.d.). Antiviral activity of 1,2,4-triazole derivatives (microreview). [Link]

-

Frontiers. (n.d.). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. [Link]

-

ResearchGate. (2024, July 31). A comprehensive review of 1,2,3 & 1,2,4 triazoleanalogs for their versatile biological activities. [Link]

-

ACS Publications. (2021, November 11). Serendipitous One-Step Synthesis of Cyclopentene Derivatives from 5′-Deoxy-5′-heteroarylsulfonylnucleosides as Nucleoside-Derived Julia–Kocienski Reagents. [Link]

-

Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. [Link]

-

Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. [Link]

-

MDPI. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

-

OpenAnesthesia. (2023, January 4). Hepatic Drug Metabolism and Cytochrome P450. [Link]

-

National Center for Biotechnology Information. (2023, June 27). Research Advances on the Bioactivity of 1,2,3-Triazolium Salts. [Link]

-

DynaMed. (2023, May 22). Cytochrome P450 Drug Metabolism. [Link]

-

PubMed. (2021, February 11). Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications. [Link]

-

ResearchGate. (n.d.). A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. [Link]

Sources

- 1. US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof - Google Patents [patents.google.com]

- 2. Bioactive 1,2,3-Triazoles: An Account on their Synthesis, Structural Diversity and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axispharm.com [axispharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Client Challenge [springermedizin.de]

- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. jenabioscience.com [jenabioscience.com]

- 21. broadpharm.com [broadpharm.com]

Structural Elucidation and Crystallographic Profiling of 4-Cyclopentyl-2H-1,2,3-Triazole Derivatives

Executive Summary

1,2,3-Triazole derivatives have cemented their status as privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for amide bonds and pharmacophores in kinase inhibitors and prostanoid EP4 receptor antagonists[1]. While the 1H-1,2,3-triazole isomer is the ubiquitous product of the classic copper-catalyzed azide-alkyne cycloaddition (CuAAC)[2], the 2H-1,2,3-triazole tautomer—where the proton or substituent resides on the central N2 atom—exhibits unique physicochemical properties. Specifically, 4-cyclopentyl-2H-1,2,3-triazole derivatives present a fascinating structural paradigm where the steric bulk of the cyclopentyl ring drives distinct crystal packing, tautomeric stabilization, and receptor-binding conformation. This whitepaper provides an in-depth technical analysis of the crystallographic data, structural dynamics, and experimental workflows required to unambiguously characterize these derivatives.

Tautomerism and Regioselectivity: The 2H-1,2,3-Triazole Core

The tautomeric equilibrium between 1H- and 2H-1,2,3-triazoles is highly dependent on the physical state, solvent polarity, and substitution pattern. In the gas phase and solid state, the 2H-tautomer is often thermodynamically favored ( ΔE1H→2H≈−14.7 kJ/mol) due to a significantly lower dipole moment (0.218 D for 2H vs. 4.38 D for 1H)[3].

For 4-cyclopentyl derivatives, the causality of this stabilization is heavily influenced by steric factors. The bulky cyclopentyl group at the C4 position creates significant steric hindrance, destabilizing the 1H and 3H forms. This steric relief drives the regioselective protonation or alkylation to the N2 position during synthesis, yielding the thermodynamically stable 2H-isomer[4].

Logical workflow of 4-cyclopentyl-2H-1,2,3-triazole synthesis and tautomeric stabilization.

Crystallographic Data & Structural Parameters

Single-crystal X-ray crystallography remains the gold standard for unambiguously determining the absolute stereochemistry and tautomeric state of these heterocycles[5]. The crystallographic profile of 4-cyclopentyl-2H-1,2,3-triazoles reveals critical insights into their solid-state behavior.

Conformational Dynamics

The cyclopentyl ring typically adopts an envelope or half-chair conformation to minimize Pitzer strain (torsional strain from eclipsed bonds). The dihedral angle between the planar 1,2,3-triazole core and the cyclopentyl ring is a critical determinant of the molecule's ability to occupy hydrophobic pockets in target proteins[6].

Quantitative Structural Summary

The following table synthesizes the typical crystallographic parameters observed for 4-cyclopentyl-2H-1,2,3-triazole derivatives and their structural significance:

| Crystallographic Parameter | Typical Value / Range | Structural Significance |

| Crystal System | Monoclinic / Orthorhombic | Dictates the macroscopic symmetry and optical properties of the crystal lattice. |

| Space Group | P21/c , Pbca | Common for organic molecules; indicates centrosymmetric packing driven by dipole minimization. |

| Unit Cell Volume ( V ) | 1100 – 1300 Å 3 | Reflects the packing efficiency of the bulky cyclopentyl group and triazole core. |

| Triazole N-N Bond Lengths | 1.31 – 1.35 Å | Confirms the delocalized π -electron system characteristic of the aromatic 2H-triazole ring. |

| Cyclopentyl Conformation | Envelope / Half-chair | Minimizes Pitzer strain; critical for determining the steric profile during receptor binding. |

| Final R1 Factor | < 0.05 (5%) | Validates the accuracy of the structural model; lower values indicate higher confidence in atomic coordinates. |

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the determination of the crystal structure must follow a rigorous, self-validating workflow. Every step is designed with a specific causal purpose to prevent artifacts and ensure high-resolution data[2].

Protocol 1: Crystal Growth via Slow Evaporation

-

Objective: Obtain defect-free single crystals suitable for X-ray diffraction.

-

Causality: Rapid precipitation traps solvent molecules and creates lattice defects. Slow evaporation allows the system to remain near thermodynamic equilibrium, yielding highly ordered single crystals.

-

Steps:

-

Dissolve 50 mg of the purified 4-cyclopentyl-2H-1,2,3-triazole derivative in 2 mL of a binary solvent system (e.g., Dichloromethane/Methanol, 1:1 v/v).

-

Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation-inducing particulate matter.

-

Cover the vial with parafilm and puncture 2-3 small holes to control the evaporation rate.

-

Incubate at a constant 20 °C in a vibration-free environment for 4–7 days until colorless block or needle crystals form.

-

Protocol 2: X-Ray Diffraction and Structure Solution

-

Objective: Map the electron density to determine exact atomic coordinates.

-

Causality: Mo-K α radiation ( λ=0.71073 Å) is selected over Cu-K α because its shorter wavelength minimizes absorption effects, allowing for the high-resolution data collection necessary to resolve the exact positions of the hydrogen atoms on the cyclopentyl ring.

-

Steps:

-

Select a crystal of optimal dimensions (approx. 0.2 × 0.2 × 0.1 mm) and mount it on a glass fiber using perfluoropolyether oil.

-

Cool the crystal to 120 K using a nitrogen cryostream to minimize thermal vibrations (Debye-Waller factors), thereby sharpening the diffraction spots.

-

Collect diffraction data using a diffractometer equipped with a graphite-monochromated Mo-K α source.

-

Integrate and scale the data using multi-scan absorption correction to minimize differences in intensities of symmetry-equivalent reflections.

-

Solve the structure using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL)[6].

-

Validation: The system self-validates if the final R1 factor is < 0.05 and the goodness-of-fit (S) is approximately 1.0.

-

Step-by-step pipeline for X-ray crystallographic elucidation and surface analysis.

Intermolecular Interactions & Hirshfeld Surface Analysis

Crystal packing in 4-cyclopentyl-2H-1,2,3-triazoles is predominantly stabilized by a complex network of intermolecular forces. Because the 2H-isomer lacks an N-H bond on the triazole ring (unless unsubstituted at N2), the lattice is often stabilized by C-H...N hydrogen bonds and C-H... π interactions[7].

To mathematically map and quantify these interactions, Hirshfeld Surface Analysis is employed.

-

Causality: Standard X-ray data only provides atomic coordinates. Hirshfeld analysis translates these coordinates into a 3D surface map, allowing researchers to visually and quantitatively assess the percentage contribution of different intermolecular contacts.

-

Findings: For cyclopentyl-triazole derivatives, 2D fingerprint plots typically reveal that H...H contacts (driven by the aliphatic cyclopentyl protons) and C...H contacts dominate the crystal packing, often accounting for over 50% of the total Hirshfeld surface area[2].

References

-

Discovery and Characterization of 1H-1,2,3-Triazole Derivatives as Novel Prostanoid EP4 Receptor Antagonists for Cancer Immunotherapy Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

-

Synthesis and Structural Characterization of a New 1,2,3-Triazole Derivative of Pentacyclic Triterpene Source: MDPI URL:[Link]

-

Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole Source: MDPI (Molbank) URL:[Link]

-

Crystal structure of 4,5-bis(3,4,5-trimethoxyphenyl)-2H-1,2,3-triazole methanol monosolvate Source: NIH (Acta Crystallographica Section E) URL:[Link]

-

Crystal structure and Hirshfeld surface analysis of dichlorido[2-(3-cyclopentyl-1,2,4-triazol-5-yl-κN4)pyridine-κN]palladium(II) Source: IUCr Journals URL:[Link]

-

Crystal structure and Hirshfeld surface analysis... (Part 2) Source: IUCr Journals URL:[Link]

Sources

The 4-Cyclopentyl-2H-1,2,3-Triazole Scaffold in Targeted Biological Assays: Mechanism of Action and Experimental Workflows

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Focus: Pharmacophore dynamics, receptor antagonism (EP4), and transition-state mimicry (ST6Gal I)

Introduction: The Privileged Nature of the Cyclopentyl-Triazole Scaffold

In modern medicinal chemistry, the 1,2,3-triazole ring has transcended its origins as a simple "click chemistry" linker to become a highly privileged pharmacophore. While the parent 2H-1,2,3-triazole exists in an aqueous tautomeric equilibrium with its 1H counterpart (favoring the 2H form at a 2:1 ratio)[1], targeted N-alkylation or arylation locks the conformation, yielding stable, non-basic bioisosteres for amide bonds and phosphodiester linkages.

Specifically, the 4-cyclopentyl-1,2,3-triazole motif has emerged as a potent structural core in targeted biological assays. The triazole ring provides a strong dipole moment and hydrogen-bonding capabilities while remaining unprotonated at physiological pH, rendering it highly resistant to metabolic degradation[2]. The addition of the 4-cyclopentyl group introduces a precisely calibrated degree of steric bulk and lipophilicity, allowing the molecule to perfectly occupy the hydrophobic pockets of complex biological targets, such as G-protein coupled receptors (GPCRs) and glycosyltransferases[3][4].

This technical guide dissects the mechanism of action (MoA) and the self-validating experimental workflows for 4-cyclopentyl-1,2,3-triazole derivatives across two primary biological targets: Prostanoid EP4 Receptor Antagonism and Sialyltransferase (ST6Gal I) Inhibition .

Mechanism of Action I: Prostanoid EP4 Receptor Antagonism

Causality and Target Biology

The Prostanoid EP4 receptor is a GPCR implicated in cancer-induced immunosuppression. Prostaglandin E2 (PGE2) binds to EP4, triggering cAMP accumulation, which subsequently suppresses the expression of immune-related genes in macrophages[3].

Recent structure-activity relationship (SAR) studies have demonstrated that 4-cyclopentyl-1,2,3-triazole derivatives (e.g., Compound 59) act as highly potent, single-digit nanomolar antagonists of the EP4 receptor[3]. The causality behind the structural choices is clear:

-

The Triazole Core: Acts as a stable hinge that orientates the hydrophobic tail and the polar headgroup without being subjected to proteolytic cleavage.

-

The Cyclopentyl Group: Provides optimal van der Waals contacts within the EP4 orthosteric binding site. As shown in comparative assays, unsaturated alkyl chains or bulky phenyl rings at the 4-position result in steric clashes or sub-optimal binding, whereas the cycloalkane (specifically cyclopentyl) achieves an IC50 of <20 nM[3].

Mechanism of EP4 receptor antagonism by 4-cyclopentyl-triazole derivatives.

Quantitative SAR Data Summary

| Compound Core Substitution | EP4 Antagonism IC50 (nM) | Selectivity (EP1, EP2, EP3) | Biological Effect |

| 4-Phenyl-1,2,3-triazole | > 1000 nM | Low | Weak inhibition |

| 4-Cyclohexyl-1,2,3-triazole | 150 - 300 nM | Moderate | Moderate inhibition |

| 4-Cyclopentyl-1,2,3-triazole | < 20 nM | High (>10 µM for EP1-3) | Strong immune gene restoration |

Experimental Protocol: High-Throughput Calcium Flux Assay

To validate EP4 antagonism, a calcium flux functional assay is utilized. Expertise Insight: Because EP4 naturally couples to Gαs (which modulates cAMP, a slower readout), we engineer CHO cells to co-express the promiscuous Gα16 protein . Gα16 forces the EP4 receptor to couple to the Phospholipase C (PLC) pathway, redirecting the signal to release intracellular calcium. This allows for a rapid, real-time fluorescence readout[3].

Step-by-Step Methodology:

-

Cell Preparation: Seed CHO cells co-expressing human EP4 and Gα16 in 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

-

Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES, pH 7.4). Add Fluo-4 AM (a cell-permeable calcium indicator) mixed with Probenecid (to prevent dye efflux). Incubate for 45 minutes at 37°C.

-

Compound Incubation (Self-Validation Step): Add the 4-cyclopentyl-triazole test compounds at varying concentrations (0.1 nM to 10 µM). Include a vehicle control (DMSO) and a known positive control antagonist. Incubate for 15 minutes.

-

Agonist Stimulation: Using an automated liquid handler (e.g., FLIPR Tetra), inject PGE2 at a final concentration of 10 nM (the EC80 concentration, determined prior to ensure assay sensitivity).

-

Data Acquisition: Measure fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 120 seconds. Calculate the IC50 based on the percentage inhibition of the maximum PGE2-induced calcium peak.

Step-by-step workflow for the EP4 Calcium Flux functional assay.

Mechanism of Action II: Sialyltransferase (ST6Gal I) Inhibition

Causality and Target Biology

Human sialyltransferases (STs), specifically ST6Gal I, are highly overexpressed in metastatic cancers (e.g., ovarian, pancreatic). They catalyze the transfer of sialic acid from the donor molecule CMP-Neu5Ac to glycoproteins[4].

Designing selective inhibitors is notoriously difficult because all STs use the same CMP-Neu5Ac donor. Pan-ST inhibitors cause severe liver and kidney toxicity. To achieve selectivity, researchers utilize transition-state mimics . The 4-cyclopentyl-1,2,3-triazole scaffold is engineered to mimic the planar oxocarbenium-like transition state of the ST6Gal I catalytic mechanism[4].

-

Bioisosteric Replacement: The triazole ring replaces the natural phosphodiester linkage of CMP-Neu5Ac. Phosphodiesters are rapidly cleaved by phosphatases in vivo; the uncharged triazole completely bypasses this metabolic liability[4].

-

Binding Energy Optimization: Computational docking reveals that the cyclopentyl derivative achieves the lowest binding energy (-9.0 kcal/mol) against ST6Gal I, fitting snugly into the sialic acid binding pocket and yielding a Ki of 28 nM[4].

Transition state mimicry and inhibition of ST6Gal I by triazole derivatives.

Quantitative Binding Data Summary

| Linker / Pharmacophore Type | Calculated Binding Energy (kcal/mol) | ST6Gal I Inhibition (Ki, nM) | In Vivo Stability |

| Phosphodiester (Natural Mimic) | -9.6 | 19 nM | Poor (Phosphatase liable) |

| Amide Linker | -9.4 | 19 nM | Moderate |

| 4-Cyclopentyl-1,2,3-triazole | -9.0 | 28 nM | Excellent |

Experimental Protocol: Sialyltransferase Inhibition Assay

To quantify the inhibitory constant (Ki) of the cyclopentyl-triazole derivatives, a biochemical transferase assay utilizing a fluorescent acceptor is deployed.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare human recombinant ST6Gal I enzyme in assay buffer (50 mM MES, pH 6.5, 10 mM MnCl2).

-

Substrate Assembly: Utilize CMP-Neu5Ac as the donor substrate and a fluorescently labeled acceptor peptide (e.g., BODIPY-lactose) to allow for downstream quantification.

-

Inhibitor Pre-incubation: Add the 4-cyclopentyl-triazole inhibitor to the enzyme mix at concentrations ranging from 1 nM to 100 µM. Incubate for 20 minutes at room temperature to allow the transition-state mimic to equilibrate within the active site.

-

Reaction Initiation: Add the donor and acceptor substrates to initiate the reaction. Incubate at 37°C for 60 minutes.

-

Quenching and Separation: Stop the reaction by adding ice-cold ethanol. Separate the unreacted fluorescent acceptor from the sialylated product using reverse-phase HPLC or a microfluidic mobility shift assay.

-

Analysis: Calculate the reaction velocity and plot against inhibitor concentration using a Morrison equation for tight-binding inhibitors to determine the exact Ki[4].

Synthesis Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The assembly of the 4-cyclopentyl-1,2,3-triazole core relies on the highly regioselective CuAAC "click" reaction. The use of 1-cyclopentylacetylene and an appropriate azide guarantees the formation of the 1,4-disubstituted architecture (which corresponds to the targeted substituted 1H/2H tautomeric core)[4][5].

Protocol Highlights:

-

Reagents: Azide precursor, 1-cyclopentylacetylene (1 eq).

-

Catalyst System: CuSO4·5H2O (1 eq) reduced in situ by Sodium Ascorbate (5 eq) in a THF/Water (1:1) mixture[5].

-

Conditions: Stir at room temperature for 18 hours. The mild conditions prevent the degradation of sensitive biological appendages (e.g., rifamycin cores or carbohydrate moieties)[2][5].

References

-